Cas no 156691-99-5 (Ethyl 5-(bromomethyl)nicotinate)

Ethyl 5-(bromomethyl)nicotinate is a versatile brominated nicotinate ester widely used as an intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl group enables efficient functionalization, making it valuable for constructing complex heterocyclic frameworks. The ethyl ester moiety enhances solubility in organic solvents, facilitating handling in cross-coupling reactions, nucleophilic substitutions, and other transformations. This compound is particularly useful in medicinal chemistry for the development of nicotinic acid derivatives and bioactive molecules. High purity grades ensure consistent performance in sensitive applications. Proper storage under inert conditions is recommended to maintain stability. Always handle with appropriate safety precautions due to its lachrymatory and reactive nature.
Ethyl 5-(bromomethyl)nicotinate structure
156691-99-5 structure
商品名:Ethyl 5-(bromomethyl)nicotinate
CAS番号:156691-99-5
MF:C9H10NO2Br
メガワット:244.0852
CID:1029754
PubChem ID:53404683

Ethyl 5-(bromomethyl)nicotinate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(bromomethyl)nicotinate
    • ETHYL 5-(BROMOMETHYL)PYRIDINE-3-CARBOXYLATE
    • DTXSID50695420
    • Ethyl5-(bromomethyl)nicotinate
    • 5-Bromomethyl-nicotinic acid ethyl ester
    • DB-085730
    • SCHEMBL17161944
    • 156691-99-5
    • MDL: MFCD10566279
    • インチ: InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3
    • InChIKey: DZIIEYIOMDDTHJ-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CN=CC(=C1)CBr

計算された属性

  • せいみつぶんしりょう: 242.98949g/mol
  • どういたいしつりょう: 242.98949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 39.2Ų

Ethyl 5-(bromomethyl)nicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM177927-1g
ethyl 5-(bromomethyl)nicotinate
156691-99-5 95%
1g
$389 2021-08-05
Alichem
A029206888-10g
Ethyl 5-(bromomethyl)nicotinate
156691-99-5 95%
10g
2,070.30 USD 2021-06-01
Alichem
A029206888-5g
Ethyl 5-(bromomethyl)nicotinate
156691-99-5 95%
5g
1,340.00 USD 2021-06-01
Chemenu
CM177927-1g
ethyl 5-(bromomethyl)nicotinate
156691-99-5 95%
1g
$535 2022-06-12
Chemenu
CM177927-5g
ethyl 5-(bromomethyl)nicotinate
156691-99-5 95%
5g
$978 2021-08-05
Alichem
A029206888-25g
Ethyl 5-(bromomethyl)nicotinate
156691-99-5 95%
25g
3,517.50 USD 2021-06-01
Chemenu
CM177927-25g
ethyl 5-(bromomethyl)nicotinate
156691-99-5 95%
25g
$2450 2021-08-05
Chemenu
CM177927-10g
ethyl 5-(bromomethyl)nicotinate
156691-99-5 95%
10g
$1468 2021-08-05

Ethyl 5-(bromomethyl)nicotinate 関連文献

Ethyl 5-(bromomethyl)nicotinateに関する追加情報

Ethyl 5-(bromomethyl)nicotinate (CAS No. 156691-99-5): A Comprehensive Overview

Ethyl 5-(bromomethyl)nicotinate (CAS No. 156691-99-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 5-(bromomethyl)pyridine-3-carboxylate, is a brominated derivative of nicotinic acid ester, which has attracted considerable attention due to its unique chemical structure and potential biological activities.

The molecular formula of Ethyl 5-(bromomethyl)nicotinate is C10H11BrNO2, and its molecular weight is approximately 247.10 g/mol. The compound features a pyridine ring with a bromomethyl group and an ethyl ester moiety, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

In recent years, Ethyl 5-(bromomethyl)nicotinate has been extensively studied for its potential use in the development of novel drugs targeting various diseases. One of the key areas of interest is its role in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists. nAChRs are ligand-gated ion channels that play crucial roles in the central nervous system (CNS), affecting cognitive functions, pain perception, and addiction. Research has shown that compounds derived from Ethyl 5-(bromomethyl)nicotinate can modulate nAChR activity, making them promising candidates for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Beyond its applications in CNS disorders, Ethyl 5-(bromomethyl)nicotinate has also been explored for its potential in cancer research. Studies have demonstrated that certain derivatives of this compound exhibit anti-proliferative effects on cancer cells. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of Ethyl 5-(bromomethyl)nicotinate derivatives showed significant inhibition of cell growth in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis.

The synthetic versatility of Ethyl 5-(bromomethyl)nicotinate is another factor contributing to its importance in pharmaceutical research. The bromomethyl group can be readily functionalized through various chemical reactions, such as substitution, elimination, and coupling reactions. This allows for the generation of a wide range of structurally diverse compounds with tailored biological activities. For example, researchers have used Ethyl 5-(bromomethyl)nicotinate as a starting material to synthesize novel anti-inflammatory agents and antiviral compounds.

In addition to its synthetic utility, Ethyl 5-(bromomethyl)nicotinate has been evaluated for its safety and toxicity profiles. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

The potential applications of Ethyl 5-(bromomethyl)nicotinate extend beyond medicinal chemistry into other areas such as agrochemicals and materials science. In agrochemical research, derivatives of this compound have been investigated for their herbicidal and insecticidal properties. In materials science, the unique chemical structure of Ethyl 5-(bromomethyl)nicotinate has been exploited to develop novel polymers and coatings with enhanced properties.

Despite its promising applications, the synthesis and handling of Ethyl 5-(bromomethyl)nicotinate require careful consideration due to the presence of the bromine atom. Bromine-containing compounds can be reactive and may pose environmental concerns if not managed properly. Therefore, researchers must adhere to strict safety protocols and environmental guidelines when working with this compound.

In conclusion, Ethyl 5-(bromomethyl)nicotinate (CAS No. 156691-99-5) is a multifaceted compound with significant potential in various fields of research and development. Its unique chemical structure and synthetic versatility make it an attractive starting material for the synthesis of bioactive molecules with diverse applications in medicine, agrochemicals, and materials science. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.

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